Brocrinat
描述
属性
CAS 编号 |
72481-99-3 |
|---|---|
分子式 |
C15H9BrFNO4 |
分子量 |
366.14 g/mol |
IUPAC 名称 |
2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |
InChI 键 |
QWOLGQYXAQSNAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
外观 |
Solid powder |
其他CAS编号 |
72481-99-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |
产品来源 |
United States |
准备方法
Mesylation-Triazole Coupling
The alcohol is treated with methanesulfonyl chloride in methylene chloride at -15°C in the presence of pyridine, forming a mesylate intermediate. This intermediate reacts with triazole under acidic conditions (concentrated H₂SO₄) to yield Brocrinat.
Critical Parameters
- Temperature : -15°C for activation; room temperature for substitution.
- Acid Concentration : 98% H₂SO₄ ensures protonation of the triazole nucleophile.
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly couple the alcohol with triazole in tetrahydrofuran. This method avoids isolation of the activated intermediate.
Yield Comparison
| Method | Yield (%) |
|---|---|
| Mesylation-Triazole | 82 |
| Mitsunobu | 75 |
Crystallization and Purification
Crude this compound is purified through sequential recrystallization steps. Initial dissolution in ethyl acetate at elevated temperatures (steam bath), followed by chilling in an ice-water bath, precipitates the product. Additional purification involves:
- Decolorization : Treatment with activated charcoal (DARCO) in methanol at 60°C.
- Crystallization : Dropwise addition of water to a hot methanol solution induces crystal formation.
Purification Data
- First Crop Yield : 44.6% (62.57 g from 140 g crude).
- Second Crop Yield : 31.7% (44.46 g).
- Purity : >99% by HPLC post-recrystallization.
Scale-Up Considerations
Industrial-scale synthesis (12 L batches) necessitates modifications:
- Precipitation Control : Rapid addition of reaction mixtures to ice-water prevents emulsion formation.
- Solvent Recovery : Methyl tert-butyl ether and ethyl acetate are distilled and reused to reduce costs.
Analytical Characterization
Final product identity is confirmed via:
化学反应分析
反应类型
溴氟羟甲氧基苯甲酮会发生各种化学反应,包括:
氧化: 与氧化剂反应形成相应的氧化物。
还原: 与还原剂反应去除氧原子。
取代: 用其他原子或基团替换官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生相应的酮或羧酸,而还原可能产生醇或烷烃。
科学研究应用
Brocrinat, a compound with significant potential in various scientific applications, has garnered attention for its versatility across different fields. This article delves into the applications of this compound, supported by comprehensive data tables and case studies to illustrate its efficacy and relevance in research.
Pharmaceutical Applications
This compound is utilized in the development of pharmaceuticals aimed at treating various conditions. Its role as an active pharmaceutical ingredient (API) is crucial due to its bioavailability and efficacy.
Case Study: Therapeutic Efficacy
A study demonstrated that this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential applications in treating chronic inflammatory diseases. The controlled release characteristics enhance its therapeutic profile, allowing for sustained drug delivery over time .
Biochemical Research
In biochemical research, this compound serves as a reagent in various assays, particularly in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for understanding metabolic pathways.
Data Table: Enzyme Inhibition Activity
Controlled Release Systems
This compound has been integrated into controlled release systems to enhance the efficacy of drug delivery mechanisms. This application is particularly relevant in the treatment of chronic conditions where consistent drug levels are necessary.
Case Study: Gastroretentive Drug Delivery
Research indicates that formulations incorporating this compound can achieve gastroretentive properties, improving patient compliance and therapeutic outcomes by maintaining drug levels within the therapeutic window for extended periods .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference compound for calibration in chromatographic techniques. Its stability and well-defined properties make it an ideal candidate for ensuring accurate measurements.
Data Table: Chromatographic Performance
作用机制
溴氟羟甲氧基苯甲酮的作用机制涉及其与离子通道和酶等分子靶标的相互作用。它通过抑制肾脏中钠离子和氯离子的再吸收来发挥利尿作用,从而导致尿液输出增加。 这种作用是通过涉及抑制负责离子再吸收的特定转运蛋白和酶的途径介导的 .
相似化合物的比较
Structural and Functional Similarities
The following compounds share structural or functional similarities with Brocrinat:
Mechanistic Differences
- This compound: As a carbonic anhydrase inhibitor, it reduces bicarbonate reabsorption in the proximal tubule, leading to alkaline diuresis. This mechanism is distinct from loop diuretics like Indacrinone or Chlormerodrin, which act on the thick ascending limb of Henle to cause significant sodium and potassium excretion .
- Dehydrocholic Acid : Functions as a choleretic agent, increasing bile flow rather than directly affecting renal electrolyte transport .
Regulatory and Clinical Use
- This compound remains an FDA-listed active ingredient, whereas Chlormerodrin has been phased out due to mercury-related toxicity .
- Dehydrocholic Acid is approved but serves a niche role in bile duct disorders, contrasting with this compound’s broader diuretic applications .
Research Findings and Trends
- Structural Optimization : this compound’s bromine and fluorine atoms likely improve its pharmacokinetic properties compared to older diuretics. For example, these halogens may increase lipid solubility, enhancing oral bioavailability .
生物活性
Brocrinat is a compound derived from natural sources, particularly known for its potential biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data tables and case studies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Preliminary studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Vibrio cholerae and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been associated with anti-inflammatory effects. It was found to have higher anti-inflammatory activity compared to mefenamic acid, a known anti-inflammatory drug. This suggests that this compound may be beneficial in treating inflammatory conditions .
Case Study: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and nitric oxide levels. This indicates its potential use in managing diseases characterized by chronic inflammation.
Antioxidant Activity
This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In comparative studies, rhamnocitrin and rhamnazin—flavonoids related to this compound—showed strong antioxidant activity, suggesting that this compound may share similar benefits .
Table 2: Comparative Antioxidant Activity
| Compound | Antioxidant Activity |
|---|---|
| This compound | Moderate |
| Rhamnocitrin | Strong |
| Rhamnazin | Strong |
常见问题
Q. What are the key chemical and pharmacological properties of Brocrinat that underpin its role in diuretic research?
To characterize this compound (C₁₅H₉BrFNO₄), researchers should prioritize structural validation via techniques like X-ray crystallography and NMR spectroscopy, as outlined in standard organic chemistry protocols. Pharmacological properties, such as solubility and binding affinity, can be assessed using high-performance liquid chromatography (HPLC) and in vitro receptor assays. Regulatory databases (e.g., FDA and EMA) confirm its classification as a diuretic and acetazolamide derivative .
Q. What experimental methodologies are recommended for evaluating this compound’s mechanism of action in preclinical models?
Employ in vitro models (e.g., kidney cell lines or isolated tubule preparations) to measure ion transport inhibition, particularly carbonic anhydrase activity. In vivo studies should use rodent models with controlled hydration states, paired with urinary electrolyte profiling. Comparative analysis against acetazolamide can clarify structural-activity relationships .
Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?
Adopt a tiered approach:
- In vitro : Test a broad concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
- In vivo : Use escalating doses in animal models, monitoring urinary output, serum electrolytes, and renal histopathology. Include positive (e.g., furosemide) and negative controls. Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant effects .
Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
Follow reproducible synthetic routes with detailed documentation of reaction conditions (solvents, catalysts, temperatures). Characterize purity via melting point analysis, HPLC, and mass spectrometry. For novel derivatives, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis, adhering to journal guidelines for experimental transparency .
Q. How can researchers validate this compound’s selectivity for renal targets versus off-site effects?
Conduct competitive binding assays against a panel of related enzymes (e.g., carbonic anhydrase isoforms I-XIV). Use tissue-specific knockout models or siRNA silencing to confirm target specificity. Off-target profiling via metabolomics or transcriptomics can identify unintended pathways .
Advanced Research Questions
Q. What strategies address contradictory findings in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data across studies?
Apply meta-analytical frameworks to reconcile discrepancies. For example:
- Population variability : Stratify PK/PD data by age, sex, or comorbidities.
- Methodological differences : Compare assay sensitivities (e.g., LC-MS vs. ELISA) across studies.
- Statistical reanalysis : Use mixed-effects models to account for confounding variables. Transparently report limitations in Discussion sections .
Q. How can in silico modeling optimize this compound derivatives for enhanced renal retention and reduced systemic toxicity?
Utilize molecular docking (e.g., AutoDock Vina) to predict binding affinities to carbonic anhydrase II. Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with favorable logP and polar surface area values. Validate top candidates in ex vivo perfused kidney models .
Q. What advanced techniques elucidate this compound’s long-term effects on renal function in chronic disease models?
Implement longitudinal studies in rodent models of hypertension or diabetic nephropathy. Use non-invasive imaging (e.g., MRI-based glomerular filtration rate measurements) and biomarkers (e.g., urinary NGAL). Pair with histomorphometric analysis to assess tubular atrophy or fibrosis .
Q. How should researchers design a comparative study between this compound and other diuretics (e.g., chlormerodrin) to evaluate therapeutic superiority?
Adopt a randomized, double-blind crossover design with matched molar doses. Primary endpoints: urine output, electrolyte balance, and adverse event rates. Secondary endpoints: patient-reported outcomes (e.g., quality of life in hypertension trials). Use the PICO framework to define population, intervention, and outcomes .
Q. What methodologies are critical for detecting and mitigating bias in this compound clinical trial data?
- Blinding : Ensure allocation concealment and blinded outcome assessors.
- Endpoint adjudication : Use independent committees to verify clinical endpoints.
- Sensitivity analysis : Test robustness of results to missing data or attrition.
- Ethical compliance : Adhere to CONSORT guidelines and preregister trials to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
